molecular formula C19H18ClFN4OS B3540469 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3540469
M. Wt: 404.9 g/mol
InChI Key: UWTJWWAGSCSGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that have been studied extensively due to their multidirectional biological activity . They contain a 1,2,4-triazole ring in their structure, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods often involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The 1,2,4-triazole nucleus is a ubiquitous structural feature of many synthetic compounds with diversified therapeutic efficacy . The structure-activity relationship (SAR) analysis demonstrated that the 3,5-diaryl-1,2,4-triazole framework is not essential .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions due to the presence of multiple reactive sites in their structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific substituents attached to the triazole ring .

Mechanism of Action

1,2,4-Triazoles have demonstrated significant antibacterial activity . They have the ability to modulate various biological processes, making them attractive for pharmaceutical development .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with 1,2,4-triazoles depend on the specific compound . It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . This makes them attractive for the development of new drugs .

Properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4OS/c1-2-25-17(10-13-6-4-3-5-7-13)23-24-19(25)27-12-18(26)22-14-8-9-16(21)15(20)11-14/h3-9,11H,2,10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTJWWAGSCSGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide

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